![molecular formula C11H14O2 B181740 3-(4-Methylphenyl)butanoic acid CAS No. 39027-57-1](/img/structure/B181740.png)
3-(4-Methylphenyl)butanoic acid
Overview
Description
3-(4-Methylphenyl)butanoic acid is an organic compound with the empirical formula C12H16O2 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-(4-Methylphenyl)butanoic acid and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 3-(4′-methylphenyl)-8-methylxanthine from 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione by heating it in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis
The molecular weight of 3-(4-Methylphenyl)butanoic acid is 192.25 . The SMILES string representation of its structure isCc1ccc(cc1)C(C)(C)CC(O)=O
. The InChI representation is 1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
.
Scientific Research Applications
Antimicrobial and Antifungal Activities
3-(4-Methylphenyl)butanoic acid derivatives exhibit significant antimicrobial and antifungal properties. A study involving derivatives of this acid showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, these compounds demonstrated antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Food Safety Applications
Research on volatile organic compounds produced by Staphylococcus aureus in food products has identified 3-methyl-butanoic acid as a key marker. This compound's presence and quantity have been correlated with the growth of S. aureus in pork and milk, suggesting its potential use in the food industry for detecting bacterial contamination (Hu et al., 2020); (Chen et al., 2018).
Synthesis of Pharmaceutical Intermediates
3-(4-Methylphenyl)butanoic acid is a key intermediate in synthesizing various pharmaceutical compounds. For example, it plays a crucial role in synthesizing thymidylate synthase inhibitors, highlighting its importance in pharmaceutical research and development (Yuan Guo-qing, 2013).
Applications in Nanotechnology
In nanotechnology, derivatives of 3-(4-Methylphenyl)butanoic acid, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, have been used to demonstrate optical gating in nanofluidic devices. These devices, based on synthetic ion channels, can be exploited for applications in controlled release, sensing, and information processing (Ali et al., 2012).
Molecular Docking and Computational Studies
Molecular docking and computational studies of derivatives of 3-(4-Methylphenyl)butanoic acid have been conducted to evaluate their potential as nonlinear optical (NLO) materials and to explore their binding energy with suitable proteins. These studies are crucial for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Vanasundari et al., 2017); (Vanasundari et al., 2018).
Synthesis of Key Intermediates
Studies have demonstrated efficient methods for synthesizing derivatives of 3-(4-Methylphenyl)butanoic acid, which are key intermediates in developing various pharmaceutical and industrial products. This includes the synthesis of LY518674, indicating the broad utility of this compound in chemical syntheses (Delhaye et al., 2006).
Safety and Hazards
The safety data sheet for 3-(4-Methylphenyl)butanoic acid indicates that it is classified under Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This suggests that it may be harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
3-(4-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPDLKCTGONCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961306 | |
Record name | 3-(4-Methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)butanoic acid | |
CAS RN |
39027-57-1, 4093-55-4 | |
Record name | Benzenepropanoic acid, beta,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39027-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-P-TOLYL-BUTYRIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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